molecular formula C19H25N5O2 B2805672 8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 361174-80-3

8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2805672
CAS No.: 361174-80-3
M. Wt: 355.442
InChI Key: FRJYUVCDLWUOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
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Properties

IUPAC Name

8-(diethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-6-23(7-2)18-20-16-15(17(25)22(5)19(26)21(16)4)24(18)12-14-10-8-9-13(3)11-14/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJYUVCDLWUOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound with potential pharmacological applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₂₃N₅O₂
  • Molecular Weight : 345.41 g/mol
  • CAS Number : Not specified in the provided data.

The compound acts primarily as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4 enzymes. By inhibiting PDE4, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes including inflammation and memory enhancement.

1. Cognitive Enhancement

Research indicates that PDE4 inhibitors can enhance cognitive functions. A study demonstrated that compounds similar to this compound improved memory performance in animal models without inducing emesis or sedation .

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating immune responses through cAMP pathways. In vivo studies showed that PDE4 inhibitors could reduce airway hyperreactivity in asthmatic models by decreasing eosinophilic inflammation .

3. Cancer Cell Cytotoxicity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, treatment with related compounds resulted in significant increases in early and late apoptosis as well as necrosis in HeLa cells .

Case Studies

Study FocusFindingsReference
Cognitive EnhancementImproved memory performance without sedation in rodent models
Anti-inflammatory ActivityReduced airway hyperreactivity and eosinophil activity
Cancer Cell ApoptosisIncreased apoptosis rates in HeLa cells after treatment

Research Findings

Further studies have explored the structure-activity relationship (SAR) of similar purine derivatives. It was found that modifications to the diethylamino group significantly influence the potency and selectivity of PDE inhibition .

Additionally, molecular modeling studies have provided insights into how these compounds interact with PDE enzymes at the molecular level, highlighting the importance of specific functional groups for selective inhibition .

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